3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, a class of spirocyclic molecules with diverse pharmacological applications. The core structure comprises a piperidine ring fused to a six-membered ring containing three nitrogen atoms and two ketone groups (2,4-dione). The substituents at positions 3 (ethyl) and 8 (3,4,5-trimethoxybenzoyl) are critical for its biological activity, particularly as a prolyl hydroxylase domain (PHD) inhibitor, which modulates hypoxia-inducible factor (HIF) pathways .
Properties
IUPAC Name |
3-ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-5-22-17(24)19(20-18(22)25)6-8-21(9-7-19)16(23)12-10-13(26-2)15(28-4)14(11-12)27-3/h10-11H,5-9H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRQLMYQAXIAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of the 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with an appropriate amine to form the desired spirocyclic structure. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The 3,4,5-trimethoxybenzoyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular functions . The compound may also interact with other proteins and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
*TMB = trimethoxybenzoyl; DMB = dimethoxybenzoyl.
†Estimated based on substituent contributions (methoxy groups increase lipophilicity).
Key Observations:
- This may improve membrane permeability but reduce aqueous solubility.
- The target compound (MW 414.42) is heavier than the acetyl analog (MW 211.22) but lighter than the benzyl-dimethoxybenzoyl derivative (MW 423.47).
Biological Activity
3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its potential biological activities. This compound incorporates a unique spirocyclic structure that may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₄
- Molecular Weight : 306.33 g/mol
The compound features a triazaspiro structure that is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the 3,4,5-trimethoxybenzoyl moiety into the triazaspiro framework. The process generally includes:
- Formation of the Triazaspiro Framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Acylation Reaction : The introduction of the 3,4,5-trimethoxybenzoyl group is performed using acylation techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the trimethoxybenzoyl group. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to disrupt the folate cycle in cancer cells by inhibiting dihydrofolate reductase (DHFR) activity. This disruption leads to decreased proliferation in various cancer cell lines such as melanoma and breast cancer .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| TMECG | Melanoma | 10 | DHFR Inhibition |
| CA-4 | Hepatocellular | 0.75 | Tubulin Polymerization Inhibition |
Antimicrobial Activity
Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. The incorporation of the trimethoxybenzoyl group enhances the interaction with microbial targets.
- In Vitro Studies : Research indicates that derivatives of triazaspiro compounds exhibit significant antibacterial and antifungal activities against various pathogens.
Case Studies
- Antiproliferative Effects : A study demonstrated that modifications in the substituents on the benzene ring significantly influenced the antiproliferative activity against human cancer cell lines. The most potent derivatives showed IC50 values comparable to established chemotherapeutics .
- In Vivo Efficacy : In animal models, certain derivatives exhibited promising antitumor effects when administered in appropriate dosages, suggesting their potential for further development into therapeutic agents .
Q & A
Q. What advanced computational methods predict binding modes and guide synthesis?
- Tools :
- Docking (AutoDock Vina) : Models interactions with PHD2’s active site (PDB: 3HQR). The trimethoxybenzoyl group occupies a hydrophobic subpocket near Tyr-310 .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy (e.g., ethyl vs. methyl improves ∆G by -1.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
